molecular formula C5H10N2O B2943544 4-(Aminomethyl)-4-methylazetidin-2-one CAS No. 2154149-68-3

4-(Aminomethyl)-4-methylazetidin-2-one

Cat. No.: B2943544
CAS No.: 2154149-68-3
M. Wt: 114.148
InChI Key: IOMUZVRDGGAWTI-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-4-methylazetidin-2-one is an organic compound with a unique four-membered azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylazetidin-2-one with formaldehyde and ammonia, which leads to the formation of the desired compound through a Mannich-type reaction. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-4-methylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-4-methylazetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of beta-lactam antibiotics.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4-methylazetidin-2-one involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to antimicrobial activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)pyridine: Similar in structure but with a pyridine ring instead of an azetidine ring.

    4-(Aminomethyl)-4-methylpiperidine: Contains a six-membered piperidine ring instead of a four-membered azetidine ring.

    4-(Aminomethyl)-4-methylthiazolidin-2-one: Features a thiazolidine ring, adding sulfur to the structure.

Uniqueness

4-(Aminomethyl)-4-methylazetidin-2-one is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties. This structural feature makes it a valuable scaffold in medicinal chemistry and materials science, offering potential advantages in terms of reactivity and stability compared to its five- and six-membered ring analogs.

Properties

IUPAC Name

4-(aminomethyl)-4-methylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-5(3-6)2-4(8)7-5/h2-3,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMUZVRDGGAWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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